Lipophilicity (XLogP3) Differentiation vs. 5-Methoxy and 5-Ethoxy Analogs
The target compound exhibits an XLogP3 of 3.6, calculated by the XLogP3 3.0 algorithm in PubChem [1]. This represents an increase of 1.3 log units over the 5-methoxy analog (XLogP3 = 2.3; CAS 19813-55-9) and 0.9 log units over the 5-ethoxy analog (XLogP3 = 2.7; CAS 95201-96-0) [2]. The trend follows the increasing carbon count and branching of the alkoxy chain and places the isobutoxy derivative in a lipophilicity range more consistent with CNS-penetrant or intracellular-targeted small molecules.
ΔXLogP3 = +1.3 vs 5-methoxy; +0.9 vs 5-ethoxy
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 (C₁₀H₁₄O₄S, MW 230.28) |
| Comparator Or Baseline | 5-Methoxy analog: XLogP3 = 2.3 (C₇H₈O₄S, MW 188.20); 5-Ethoxy analog: XLogP3 = 2.7 (C₈H₁₀O₄S, MW 202.23); Parent (unsubstituted 5-H): XLogP3 = 2.0 (C₆H₆O₃S, MW 158.18) |
| Quantified Difference | ΔXLogP3 = +1.3 vs. 5-methoxy; +0.9 vs. 5-ethoxy; +1.6 vs. parent (5-H) |
| Conditions | Values computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20 or 2025.04.14); consistent computational method across all comparators. |
Why This Matters
A 1.3 log unit increase in XLogP3 corresponds to an approximately 20-fold increase in predicted octanol-water partitioning, which directly impacts membrane permeability, tissue distribution, and suitability for intracellular or CNS targets.
- [1] PubChem Compound Summary for CID 97618095, Methyl 3-hydroxy-5-isobutoxythiophene-2-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/97618095 (accessed 2026-05-03). View Source
- [2] PubChem Compound Summary for CID 15332244 (5-methoxy analog, CAS 19813-55-9) and CID 86115498 (5-ethoxy analog, CAS 95201-96-0). National Center for Biotechnology Information. Accessed 2026-05-03. View Source
